molecular formula C16H15N3O2 B263537 N-(1H-1,3-benzodiazol-2-yl)-2-phenoxypropanamide

N-(1H-1,3-benzodiazol-2-yl)-2-phenoxypropanamide

Cat. No. B263537
M. Wt: 281.31 g/mol
InChI Key: UNAMILXWEJVGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-1,3-benzodiazol-2-yl)-2-phenoxypropanamide, also known as JNJ-31020028, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzodiazepines and has been studied extensively for its effects on the central nervous system.

Mechanism of Action

N-(1H-1,3-benzodiazol-2-yl)-2-phenoxypropanamide acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is the main inhibitory neurotransmitter in the central nervous system. By binding to a specific site on the receptor, N-(1H-1,3-benzodiazol-2-yl)-2-phenoxypropanamide enhances the effects of GABA, leading to an overall increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
The enhanced inhibitory neurotransmission caused by N-(1H-1,3-benzodiazol-2-yl)-2-phenoxypropanamide results in a decrease in neuronal excitability and an overall calming effect on the brain. This can lead to a reduction in anxiety and depressive symptoms in individuals with these disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1H-1,3-benzodiazol-2-yl)-2-phenoxypropanamide in lab experiments is its specificity for the GABA receptor. This allows for more targeted studies of the effects of GABAergic modulation on neurological function. However, one limitation is that N-(1H-1,3-benzodiazol-2-yl)-2-phenoxypropanamide has not yet been extensively studied in humans, and its safety and efficacy in clinical trials are still uncertain.

Future Directions

Future research on N-(1H-1,3-benzodiazol-2-yl)-2-phenoxypropanamide could focus on its potential therapeutic applications in other neurological disorders, such as epilepsy and Parkinson's disease. Additionally, studies could investigate the safety and efficacy of N-(1H-1,3-benzodiazol-2-yl)-2-phenoxypropanamide in clinical trials, as well as its potential for abuse and addiction. Overall, N-(1H-1,3-benzodiazol-2-yl)-2-phenoxypropanamide has the potential to be a valuable tool in the study and treatment of neurological disorders, but further research is needed to fully understand its effects and limitations.

Synthesis Methods

The synthesis of N-(1H-1,3-benzodiazol-2-yl)-2-phenoxypropanamide involves the reaction of 2-phenoxypropanoic acid with 1,2-diaminobenzene in the presence of a coupling agent. The resulting product is then subjected to acylation using acyl chloride to yield the final compound.

Scientific Research Applications

N-(1H-1,3-benzodiazol-2-yl)-2-phenoxypropanamide has been studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in preclinical studies, making it a promising candidate for the treatment of these disorders.

properties

Product Name

N-(1H-1,3-benzodiazol-2-yl)-2-phenoxypropanamide

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide

InChI

InChI=1S/C16H15N3O2/c1-11(21-12-7-3-2-4-8-12)15(20)19-16-17-13-9-5-6-10-14(13)18-16/h2-11H,1H3,(H2,17,18,19,20)

InChI Key

UNAMILXWEJVGSO-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=NC2=CC=CC=C2N1)OC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NC1=NC2=CC=CC=C2N1)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.